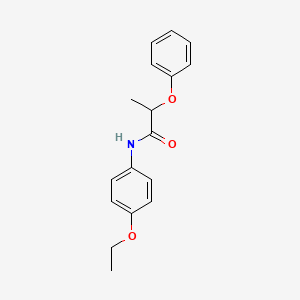![molecular formula C11H8FNO4S2 B5094541 4-[(3-Fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B5094541.png)
4-[(3-Fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-Fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid is an organic compound with the molecular formula C11H8FNO4S2. This compound is characterized by the presence of a thiophene ring substituted with a carboxylic acid group and a sulfamoyl group attached to a fluorophenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Attachment of the Sulfamoyl Group: The sulfamoyl group is introduced via sulfonation reactions, typically using sulfonyl chlorides or sulfonamides.
Fluorination: The fluorophenyl ring is synthesized by introducing a fluorine atom into the phenyl ring through electrophilic fluorination reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
4-[(3-Fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to amines.
Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
4-[(3-Fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid is used in various scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying the interactions of sulfamoyl-containing compounds with biological systems.
Medicine: Investigating potential therapeutic applications due to its unique chemical properties.
Industry: Used in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[(3-Fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the sulfamoyl and fluorophenyl groups.
4-[(4-Chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid: Contains a chlorine atom instead of fluorine.
5-(4-Cyanophenyl)-3-{[(2-Methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid: Contains different substituents on the thiophene ring.
Uniqueness
4-[(3-Fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it valuable for various research applications.
Propiedades
IUPAC Name |
4-[(3-fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO4S2/c12-7-2-1-3-8(4-7)13-19(16,17)9-5-10(11(14)15)18-6-9/h1-6,13H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYWPKTZSMILNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NS(=O)(=O)C2=CSC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[3-(Diphenylamino)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B5094464.png)
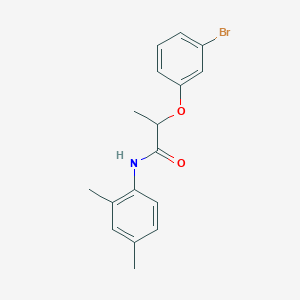

![N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-[(2,3,4-trimethoxyphenyl)methyl]propane-1,3-diamine](/img/structure/B5094483.png)
![4-({[4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5094486.png)
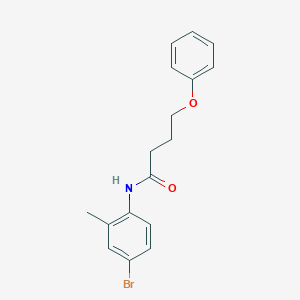
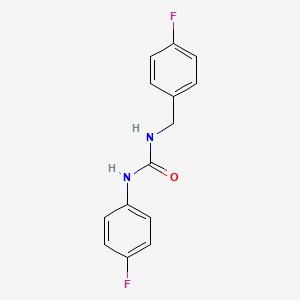
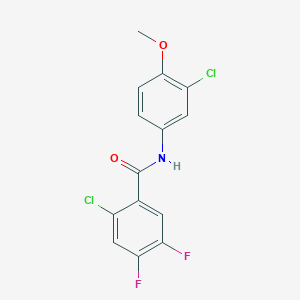
![4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B5094509.png)
![1-benzyl-N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-4-piperidinamine](/img/structure/B5094518.png)
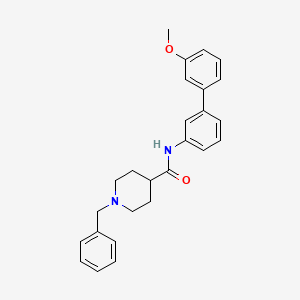
![[3-ethyl-5-hydroxy-5-(3-methoxyphenyl)-4H-pyrazol-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B5094532.png)
![N-cyclopentyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5094535.png)
